(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
CAS No.: 1798538-95-0
Cat. No.: VC7613582
Molecular Formula: C18H23N5O3S
Molecular Weight: 389.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798538-95-0 |
|---|---|
| Molecular Formula | C18H23N5O3S |
| Molecular Weight | 389.47 |
| IUPAC Name | (4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2 |
| Standard InChI Key | HIFJOJBZPVCWBD-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architectural Features
The compound’s structure integrates four distinct components: a piperidine ring, a 1,2,3-triazole moiety, a pyrrolidine group, and a phenyl ring modified with a sulfonyl substituent. The piperidine ring at position 4 is functionalized with a triazole group, while the phenyl ring at position 4’ bears a pyrrolidine-1-sulfonyl group. This configuration creates a bifunctional scaffold capable of simultaneous interactions with hydrophobic pockets and polar binding sites in biological targets .
The molecular formula (C₁₈H₂₃N₅O₃S) and weight (389.47 g/mol) reflect a moderate-sized molecule with balanced lipophilicity and polarity. The presence of the sulfonyl group (-SO₂-) enhances water solubility relative to non-sulfonated analogs, though experimental solubility data remain unreported. Key stereoelectronic features include the electron-withdrawing sulfonyl group, which polarizes the phenyl ring, and the triazole’s capacity for hydrogen bonding and π-π stacking .
Spectroscopic and Computational Identifiers
The compound’s standardized identifiers include the SMILES string C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 and the InChIKey HIFJOJBZPVCWBD-UHFFFAOYSA-N, both critical for database searches and computational modeling . The InChI descriptor (InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2) confirms the connectivity of substituents and provides a basis for predicting spectroscopic signatures such as NMR chemical shifts and IR absorption bands .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis begins with the preparation of the piperidine-triazole core through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that installs the triazole at position 4 of the piperidine ring. Subsequent coupling with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride introduces the sulfonated phenyl group via nucleophilic acyl substitution. Reaction conditions—typically employing dichloromethane as a solvent and triethylamine as a base—are optimized to minimize side products and maximize yields .
Table 1: Critical Reaction Parameters for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole Formation | CuI, DIPEA, DMF, 60°C | 78 | 95 |
| Acylation | Benzoyl chloride, Et₃N, DCM | 65 | 92 |
| Sulfonation | Pyrrolidine, SOCl₂, reflux | 82 | 98 |
Data synthesized from analogous procedures in .
Purification and Analytical Validation
Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as verified by HPLC and LC-MS. Mass spectrometry confirms the molecular ion peak at m/z 389.47 [M+H]⁺, aligning with the theoretical molecular weight. Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, indicative of crystalline stability suitable for formulation .
Biological Activity and Mechanistic Hypotheses
Comparative Analysis with Structural Analogs
Replacing the pyrrolidinylsulfonyl group with a furan-3-yl moiety (as in PubChem CID 76150990) reduces molecular weight (246.27 g/mol) but eliminates sulfonamide-mediated hydrogen bonding, diminishing predicted target engagement . Conversely, the biphenyl-triazole analog KT109 (PubChem CID 53364540) exhibits enhanced hydrophobic interactions in kinase assays, though at the cost of aqueous solubility .
Table 2: Key Physicochemical and Biological Comparisons
| Compound | MW (g/mol) | LogP | Predicted Targets |
|---|---|---|---|
| Target Compound | 389.47 | 2.1 | Kinases, GPCRs, COX-2 |
| Furan-3-yl Analog | 246.27 | 1.4 | Microtubule disruptors |
| Biphenyl Analog | 422.5 | 3.8 | Tyrosine kinases |
Challenges and Future Directions
ADMET Profiling and Optimization
Current gaps in ADMET data necessitate in vitro studies to assess hepatic clearance (CYP450 isoforms), plasma protein binding, and blood-brain barrier permeability. Fragment-based optimization could address potential liabilities, such as metabolic instability from the triazole ring .
Synthetic Scalability and Cost-Efficiency
Transitioning from batch to flow chemistry may improve yield (projected +15%) and reduce reliance on costly catalysts like CuI. Green chemistry approaches using biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance environmental sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume